molecular formula C15H15F3N4O3S B2569982 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921821-74-1

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2569982
CAS No.: 921821-74-1
M. Wt: 388.37
InChI Key: YZRMAMJUAAFNPR-UHFFFAOYSA-N
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Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H15F3N4O3S and its molecular weight is 388.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Chemistry

Compounds with imidazole rings and acetamide groups are often subjects of synthetic chemistry research, focusing on their synthesis and potential to form coordination complexes. For example, research has shown that pyrazole-acetamide derivatives can be synthesized and used to construct coordination complexes with metals like Co(II) and Cu(II), which are characterized by various spectroscopic techniques and crystallography. These complexes exhibit significant antioxidant activity, suggesting the potential of similar compounds in redox chemistry and as antioxidant agents (Chkirate et al., 2019).

Antimicrobial Applications

Imidazole derivatives are also explored for their antimicrobial properties. Studies on 5-imidazolinone derivatives, which share a similar imidazole core with the compound , have demonstrated moderate to good activity against both gram-positive and gram-negative bacteria. This suggests potential applications of such compounds in developing new antibacterial agents (Shah et al., 2001).

Anticancer Research

Furthermore, imidazole and acetamide derivatives are investigated in the context of anticancer research. Certain imidazole-thioacetamide derivatives have been synthesized and evaluated for their anticancer activities, showing promise against a panel of human tumor cell lines, especially melanoma types. This indicates the potential therapeutic applications of these compounds in oncology (Duran & Ş. Demirayak, 2012).

Chemical Modification and Drug Development

Imidazole-based compounds are also pivotal in drug development, where their modification can lead to new therapeutic agents. The synthesis and evaluation of novel imidazo[1,2-a]pyrimidine compounds, for example, are part of the ongoing efforts to expand the arsenal of drugs with improved efficacy and safety profiles (Liu, 2013).

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S/c16-15(17,18)9-1-3-10(4-2-9)21-13(25)8-26-14-20-5-11(7-23)22(14)6-12(19)24/h1-5,23H,6-8H2,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMAMJUAAFNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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